![molecular formula C16H24N2O4S B1519937 1-Boc-4-(carboxy-thiophen-2-YL-methyl)-[1,4]diazepane CAS No. 834884-95-6](/img/structure/B1519937.png)
1-Boc-4-(carboxy-thiophen-2-YL-methyl)-[1,4]diazepane
Übersicht
Beschreibung
“1-Boc-4-(carboxy-thiophen-2-YL-methyl)-[1,4]diazepane” is a chemical compound with the CAS Number: 834884-95-6 . It has a molecular weight of 340.44 and its IUPAC name is [4- (tert-butoxycarbonyl)-1,4-diazepan-1-yl] (2-thienyl)acetic acid . The compound is a light yellow solid .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C16H24N2O4S/c1-16(2,3)22-15(21)18-8-5-7-17(9-10-18)13(14(19)20)12-6-4-11-23-12/h4,6,11,13H,5,7-10H2,1-3H3,(H,19,20) . This code represents the molecular structure of the compound.
Physical and Chemical Properties Analysis
“this compound” is a light yellow solid . Its molecular weight is 340.44 and its molecular formula is C16H24N2O4S .
Wissenschaftliche Forschungsanwendungen
Enantioselective Applications
Enantioselective Deprotonative Ring Contraction N1-Methyl-N4-Boc-benzo[e][1,4]diazepine-2,5-diones, a structure similar to the queried compound, demonstrate applications in enantioselective deprotonative ring contraction processes. These compounds, derived from amino acids, undergo ring contraction to form quinolone-2,4-diones with high enantioselectivity. This process highlights a pathway to potentially useful drug scaffolds, providing insights into the compound's applications in drug development and stereochemical studies (Antolak et al., 2014).
Synthetic and Photophysical Studies
Synthetic Methodologies and Structural Analysis Compounds related to the queried structure have been synthesized for various studies, including pi-conjugated systems with diazaborolyl end-groups. These systems show intense blue/violet luminescence and high quantum yields, indicating their potential applications in materials science, especially in light-emitting devices. Structural analyses of these compounds contribute to a deeper understanding of their photophysical properties (Weber et al., 2009).
Chemical Synthesis and Analysis
Novel Scaffolds and Intermediates for Chemical Synthesis The compound's structural relatives, such as 1,4-diazocanes, serve as scaffolds in combinatorial chemistry. These scaffolds are utilized to create diverse chemical structures, illustrating the compound's role in facilitating synthetic strategies for complex molecules (Penning & Christoffers, 2012).
Applications in Material Science
Development of Dyes and Photostable Materials Similar compounds, like BODIPY dyes functionalized with carboxyl groups, have been synthesized from pyrroles and dicarboxylic anhydrides. These dyes demonstrate high fluorescence quantum yields and photostability, particularly in water. The applications extend to biolabeling and the development of materials with specific photophysical properties (Wang et al., 2009).
Safety and Hazards
Eigenschaften
IUPAC Name |
2-[4-[(2-methylpropan-2-yl)oxycarbonyl]-1,4-diazepan-1-yl]-2-thiophen-2-ylacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O4S/c1-16(2,3)22-15(21)18-8-5-7-17(9-10-18)13(14(19)20)12-6-4-11-23-12/h4,6,11,13H,5,7-10H2,1-3H3,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOTHVHCXBJCCAF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCN(CC1)C(C2=CC=CS2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70657222 | |
| Record name | [4-(tert-Butoxycarbonyl)-1,4-diazepan-1-yl](thiophen-2-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70657222 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
340.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
834884-95-6 | |
| Record name | [4-(tert-Butoxycarbonyl)-1,4-diazepan-1-yl](thiophen-2-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70657222 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



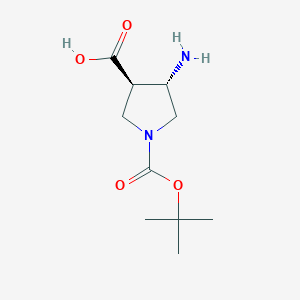
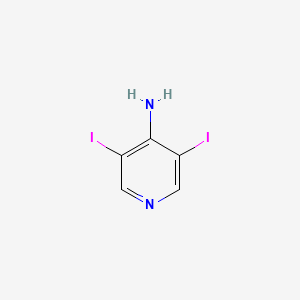
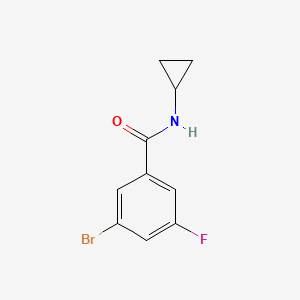
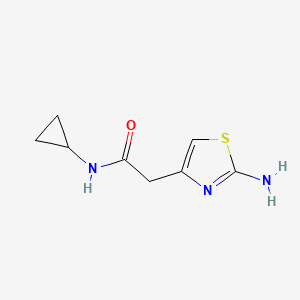


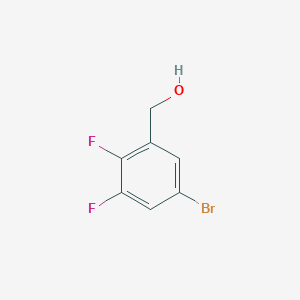
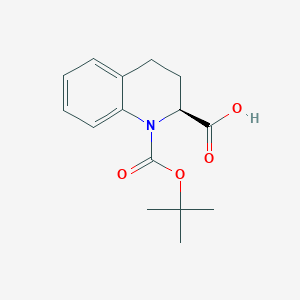
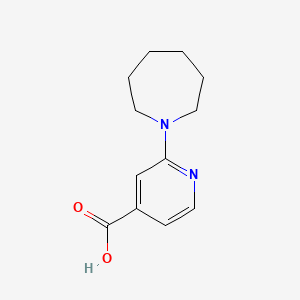
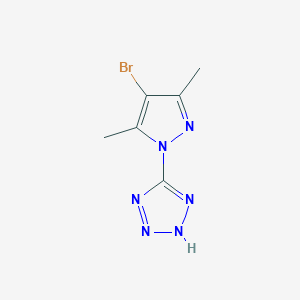
![2-Amino-7-(4-chlorophenyl)[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B1519873.png)


